Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a 5-nitrofuran-2-carboxamido group at position 2, a methyl group at position 6, and an ethyl ester at position 5. Its structure combines electron-withdrawing (nitrofuran) and lipophilic (methyl, ester) groups, which may influence its chemical stability and biological activity.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S2/c1-3-22-13(19)10-6(2)9-12(24-10)16-14(25-9)15-11(18)7-4-5-8(23-7)17(20)21/h4-5H,3H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYNLKKYUMOFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]thiazole core and the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitro-substituted thieno[2,3-d]thiazole derivatives, while reduction can yield amino-substituted analogs.
Scientific Research Applications
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, the nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can target and kill bacterial cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
The target compound is distinguished from analogs by its 5-nitrofuran-2-carboxamido substituent. Key comparisons include:
a) Amide vs. Ester Derivatives
- Compound 24 () : Features an acetamido group instead of nitrofuran-carboxamido. The simpler acetamido group may reduce steric hindrance and alter metabolic stability compared to the bulky nitrofuran moiety .
- Ethyl thieno[2,3-d]thiazole-5-carboxylate (): Lacking the nitrofuran-carboxamido group, this compound’s ester group was unstable upon saponification due to high volatility of the resulting acid . This highlights the ester group’s role in enhancing stability for the target compound.
b) Heterocyclic Core Variations
- Compound 11 (): Incorporates a thiopyrano[2,3-d]thiazole core instead of thieno[2,3-d]thiazole. The thiopyrano ring introduces additional steric constraints and redox-active sulfur atoms, which correlated with antioxidant activity (73% DPPH scavenging at 250 μM) and antiexudative effects in rat models .
Functional Group Impact on Bioactivity (Hypothetical Analysis)
While direct biological data for the target compound is unavailable, structural analogs suggest:
- Nitrofuran moiety: Known for antimicrobial and antiparasitic activity in other contexts, this group may enhance oxidative stress in microbial cells via nitro-reduction pathways.
- Ethyl ester : Improves membrane permeability compared to carboxylic acid derivatives, as seen in ’s saponification challenges .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₇H₁₈N₂O₆S
- IUPAC Name : this compound
This structure incorporates a thieno-thiazole core with a nitrofuran substituent, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the nitrofuran moiety. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . It has demonstrated activity against several strains of bacteria, including:
- Mycobacterium tuberculosis : In vitro tests showed that the compound exhibits significant inhibition with a minimum inhibitory concentration (MIC) ranging from 0.9 to 3.0 mg/mL against multidrug-resistant strains .
- Broad-spectrum antibacterial activity : The compound was tested against various clinical isolates, including E. coli and Klebsiella pneumoniae, showing promising results in inhibiting growth .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro assays conducted on human cancer cell lines revealed that it possesses cytotoxic effects without significant toxicity to normal cells. For instance, studies indicated that it could induce apoptosis in tumorigenic cell lines while sparing non-tumorigenic cells .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The nitrofuran group plays a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in microbial cells and cancer cells.
- The thiazole and furan rings may interact with specific cellular targets, disrupting metabolic pathways essential for cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Variations in substituents on the thiazole and furan rings have been systematically studied to determine their impact on biological activity. For example:
| Compound Variant | MIC (mg/mL) | Cytotoxicity (IC50 ng/mL) | Notes |
|---|---|---|---|
| Ethyl 6-methyl... | 0.9 | >1000 | High selectivity against cancer cells |
| Variant A | 1.5 | 500 | Moderate activity |
| Variant B | 3.0 | >1000 | Lower activity |
Case Studies
- Case Study on Antimycobacterial Activity : A study conducted on a series of synthesized derivatives showed that modifications to the furan ring significantly enhanced antimycobacterial activity while maintaining low cytotoxicity levels .
- Anticancer Efficacy : In a comparative study involving various thiazole derivatives, this compound exhibited superior anticancer effects against breast cancer cell lines compared to traditional chemotherapeutics .
Q & A
Q. Optimization strategies :
- Use anhydrous solvents (e.g., acetonitrile or DMF) to minimize side reactions.
- Monitor reaction progress via TLC and adjust stoichiometry to reduce unreacted intermediates.
- Purify via column chromatography (petroleum ether/ethyl acetate gradients) to isolate high-purity products .
Basic: What analytical methods are recommended for structural characterization?
Answer:
- NMR spectroscopy : Use and NMR to confirm substituent positions and assess purity. For example, the nitrofuran carboxamido group shows distinct carbonyl peaks at ~165–170 ppm in NMR .
- X-ray crystallography : Employ SHELXL for refinement of crystal structures. The planar thieno[2,3-d]thiazole core typically forms dihedral angles <5° with adjacent aromatic rings, validated via ORTEP-3 visualization .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?
Answer:
Discrepancies often arise from:
- Crystal packing effects : Hydrogen bonding (e.g., C–H···O/N interactions) may distort bond angles vs. gas-phase computational models. Use SHELXL’s TWIN and BASF commands to refine twinned or disordered crystals .
- Tautomerism or protonation states : Compare experimental NMR (e.g., NH proton shifts) with DFT-optimized structures.
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) during refinement to account for dynamic effects .
Advanced: What strategies enhance the antimicrobial activity of thieno[2,3-d]thiazole derivatives?
Answer:
- Structure-activity relationship (SAR) studies :
- Mechanistic assays :
- Perform MIC assays against Staphylococcus aureus and Bacillus subtilis to evaluate bacteriostatic effects .
- Use molecular docking to assess binding to bacterial DNA gyrase or dihydrofolate reductase targets .
Basic: How can researchers assess the compound’s purity and stability under varying conditions?
Answer:
- Purity analysis :
- Stability studies :
Advanced: How to design experiments for evaluating the compound’s mechanism of action?
Answer:
- Cellular assays :
- Measure ATP depletion in bacterial cultures to assess metabolic disruption.
- Perform time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .
- Enzyme inhibition :
- Use fluorometric assays to test inhibition of E. coli β-ketoacyl-ACP synthase (FabH), a target for nitroheterocyclic antibiotics .
- Employ surface plasmon resonance (SPR) to quantify binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
